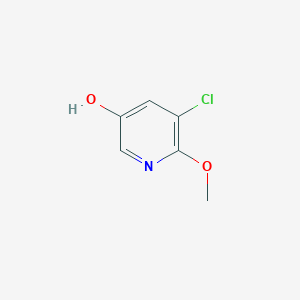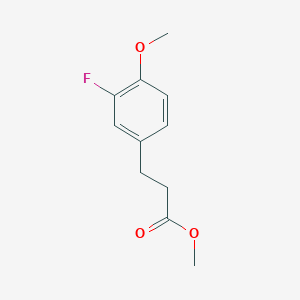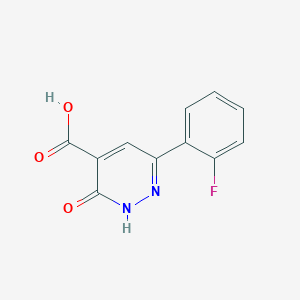
6-(2-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
概要
説明
The compound “6-(2-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid” is a pyridazine derivative. Pyridazines are diazines (unsaturated six-membered rings with two nitrogen atoms) with the nitrogen atoms in the 1,2-positions . The presence of a carboxylic acid group (-COOH) and a fluorophenyl group (a phenyl ring with a fluorine atom) are also indicated in the name.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridazine ring, a fluorophenyl group, and a carboxylic acid group. The exact arrangement of these groups would depend on the specific synthesis process .Chemical Reactions Analysis
As a pyridazine derivative, this compound might undergo reactions typical for this class of compounds, such as electrophilic substitution, nucleophilic substitution, or reduction . The presence of the carboxylic acid group could also enable reactions such as esterification or amide formation.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxylic acid group would likely make the compound acidic and polar . The fluorophenyl group could contribute to the compound’s lipophilicity .科学的研究の応用
Antibacterial Activity and Structural Analysis
The compound has been studied for its antibacterial activities, with various analogs synthesized to explore structure-activity relationships. These studies have shown that the electron densities on the oxygen atoms of carboxyl and keto groups significantly influence antibacterial activity. Analogues of the compound, including quinolines and 1,8-naphthyridines, demonstrated potent antibacterial activities due to higher electron densities, while cinnolines and pyrido (2,3-c) pyridazines showed lower or no antibacterial activities (Y. Mu, H. Guo, & Z. P. Zhang, 1989). The synthesis and in vitro biological activity of some 7-[hydrazino], -[hydrazonyl], and -[pyrazolyl]quinolone-3-carboxylic acids also highlight the versatility of similar structures in developing antibacterial agents (C. Ziegler, N. Kuck, S. M. Harris, & Yang-i Lin, 1988).
Synthesis of Bioactive Derivatives
Further studies include the synthesis of fluoroquinolone-based 4-thiazolidinones, demonstrating the compound's utility in creating derivatives with antifungal and antibacterial activities (N. Patel & S. D. Patel, 2010). Another research focused on marbofloxacin, detailing the molecular structure and highlighting the compound's potential in developing new antibacterial agents (Jin Shen, J. Qian, J. Gu, & Xiurong Hu, 2012).
Fluorinated Pyrido[2,3-c]pyridazines
The synthesis and antibacterial activity of 1,7-disubstituted 6-fluoro-4(1H)-oxopyrido[2,3-c]pridazine-3-carboxylic acids were investigated, revealing insights into chemical modifications that impact antibacterial activities. The studies suggest that substituting the pyridonecarboxylic acid antibacterials with a 1,8-naphthyridine ring to 2-aza derivatives significantly alters their antibacterial efficacy (T. Miyamoto & J. Matsumoto, 1990).
Intermediate for Anticancer Drugs
Research on the synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid indicates its importance as an intermediate in creating biologically active anticancer drugs. The study presents a rapid and efficient synthesis method, contributing to the development of new anticancer agents (Jianqing Zhang et al., 2019).
作用機序
Without specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action. The fluorophenyl group might interact with biological targets through pi stacking or halogen bonding, while the carboxylic acid group could form hydrogen bonds .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(2-fluorophenyl)-6-oxo-1H-pyridazine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O3/c12-8-4-2-1-3-6(8)9-5-7(11(16)17)10(15)14-13-9/h1-5H,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKULDAYWPYVGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=O)C(=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



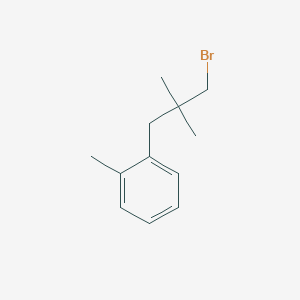

![(3-propyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B1490617.png)

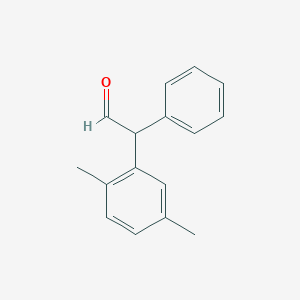
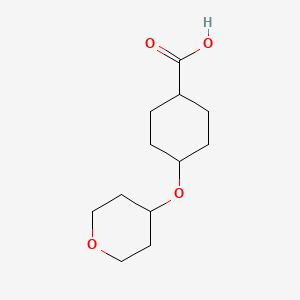
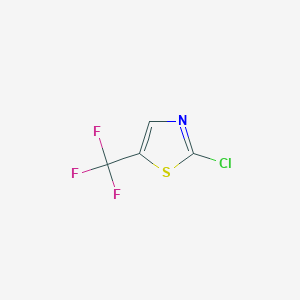
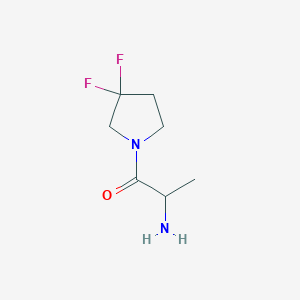

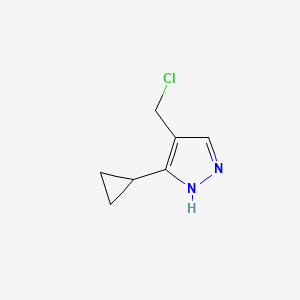
![N,N-Dimethyl-3-[3-(methylamino)-3-oxo-1-propynyl]benzamide](/img/structure/B1490633.png)
![1,8-Diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1490634.png)
